molecular formula C17H15F2NO3 B2546384 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE CAS No. 1794834-25-5

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE

Cat. No.: B2546384
CAS No.: 1794834-25-5
M. Wt: 319.308
InChI Key: RPAAYFHXXFZUKW-UHFFFAOYSA-N
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Description

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a carbamoyl group and a difluorobenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE typically involves a multi-step process. One common method includes the reaction of 2-methylbenzylamine with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2,5-difluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The difluorobenzoate moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE stands out due to its combination of a carbamoyl group and a difluorobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-8-13(18)6-7-15(14)19/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAAYFHXXFZUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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